![molecular formula C17H14O6 B3339143 5,8-Dihydroxy-6,7-dimethoxyflavone CAS No. 73202-52-5](/img/structure/B3339143.png)
5,8-Dihydroxy-6,7-dimethoxyflavone
Overview
Description
5,8-Dihydroxy-6,7-dimethoxyflavone is a chemical compound with the molecular formula C17H14O6 . It has an average mass of 314.289 Da and a monoisotopic mass of 314.079041 Da . This compound is isolated from the aerial parts of Gnaphalium gaudichaudianum and has been reported to have antitumor activity .
Molecular Structure Analysis
The molecular structure of 5,8-Dihydroxy-6,7-dimethoxyflavone consists of a flavone backbone with two hydroxyl groups and two methoxy groups attached . The exact positions of these functional groups on the flavone backbone can be determined by advanced spectroscopic techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Dihydroxy-6,7-dimethoxyflavone include an average mass of 314.289 Da and a monoisotopic mass of 314.079041 Da . More detailed properties such as solubility, melting point, or spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Differentiation : 5,8-Dihydroxy-6,7-dimethoxyflavone and its isomers have been synthesized and differentiated through selective alkylation, dealkylation, and spectral analysis, contributing to a clearer understanding of flavone structures. This research helps in distinguishing between different flavones and their isomeric forms, which is crucial for their correct identification and subsequent application in various fields (Horie et al., 1995).
- Electron Impact Mass Spectrometry : The differentiation between 5,8-Dihydroxy-6,7-dimethoxyflavone and similar compounds has been achieved using Electron Impact Mass Spectrometry. This method provides insights into the molecular structure based on the A-ring substitution pattern, which is significant for research in chemical synthesis and analysis (Barberán et al., 1986).
Biological and Medicinal Applications
- Tumor Inhibition and Immune Response : Studies have shown that flavone derivatives, including 5,7-Dihydroxy-6,4'-dimethoxyflavone, a close relative of 5,8-Dihydroxy-6,7-dimethoxyflavone, can inhibit tumor growth and promote immune responses in mice. This highlights the potential of these compounds in cancer treatment and immunotherapy (Liu et al., 2006).
- Antibacterial Activity : Flavones structurally similar to 5,8-Dihydroxy-6,7-dimethoxyflavone have exhibited antibacterial properties against various bacteria such as Staphylococcus aureus and Salmonella. This suggests a potential application of these compounds in developing new antibacterial agents (Edewor & Olajire, 2011).
- Antitumor Properties : Various flavones, including those structurally related to 5,8-Dihydroxy-6,7-dimethoxyflavone, have been found to possess antitumor activities. These compounds have shown effectiveness in inhibiting tumor cell proliferation and neovascularization, indicating their potential in cancer research and therapy (Seo et al., 2003).
Future Directions
The future directions for research on 5,8-Dihydroxy-6,7-dimethoxyflavone could involve further investigation of its anticancer activity and the exploration of its potential as a lead compound for the development of new anticancer drugs . Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its biological effectiveness.
properties
IUPAC Name |
5,8-dihydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)14(20)17(16)22-2/h3-8,19-20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYNUMMIWXLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223451 | |
Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydroxy-6,7-dimethoxyflavone | |
CAS RN |
73202-52-5 | |
Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073202525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-5,8-dihydroxy flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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